molecular formula C6H12N2O4 B6363398 2,3-Dihydroxy-N,N'-dimethylsuccinamide CAS No. 153050-02-3

2,3-Dihydroxy-N,N'-dimethylsuccinamide

Cat. No.: B6363398
CAS No.: 153050-02-3
M. Wt: 176.17 g/mol
InChI Key: CHDFSSOBPYXWDD-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-N,N'-dimethylsuccinamide is a succinamide derivative characterized by two hydroxyl groups at the 2,3-positions and two methyl groups on the amide nitrogens. It is synthesized via the reaction of 3,4-dihydroxy-1-alkylpyrrolidine-2,5-dione with dimethylamine in xylene at elevated temperatures, yielding white crystalline products .

Properties

IUPAC Name

2,3-dihydroxy-N,N'-dimethylbutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-7-5(11)3(9)4(10)6(12)8-2/h3-4,9-10H,1-2H3,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDFSSOBPYXWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C(C(=O)NC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-N,N’-dimethylsuccinamide typically involves the reaction of succinic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,3-Dihydroxy-N,N’-dimethylsuccinamide may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N,N’-dimethylsuccinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism by which 2,3-Dihydroxy-N,N’-dimethylsuccinamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable in research and potential therapeutic applications.

Comparison with Similar Compounds

Tetramethyl Derivatives
  • (-)-N,N,N',N'-Tetramethyl-D-tartardiamide (CAS 63126-52-3):

    • Structure : Replaces hydroxyl groups with methyl groups, resulting in full methylation of the amide nitrogens.
    • Molecular Formula : C₈H₁₆N₂O₄; Molecular Weight : 204.22 g/mol.
    • Physical Properties : Melting point 186–188°C; optical rotation [α]²⁰_D = −46° (c = 3, EtOH) .
    • Synthesis : Derived from enantiomerically pure tartaric acid, ensuring stereochemical integrity. Used as a chiral building block in pharmaceuticals .
  • (R,R)-(+)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide (CAS 26549-65-5):

    • Stereochemistry : (2R,3R) configuration; enantiomer of the D-tartardiamide.
    • Applications : Employed in asymmetric synthesis due to its rigid chiral framework .
Property 2,3-Dihydroxy-N,N'-dimethylsuccinamide Tetramethyl Derivatives
Molecular Formula C₆H₁₂N₂O₄ C₈H₁₆N₂O₄
Molecular Weight 176.17 g/mol 204.22 g/mol
Substituents -OH, -N(CH₃) -N(CH₃)₄
Key Applications Synthetic intermediate Chiral auxiliaries, APIs
Aromatic and Heterocyclic Derivatives
  • (2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide: Structure: Incorporates a 4-chlorophenyl group and a thiadiazole ring, enhancing molecular complexity. Molecular Formula: C₁₈H₁₅ClN₄O₄S; Molecular Weight: 418.85 g/mol. Physical Properties: Melting point 221–222°C; crystallizes in a monoclinic system with extensive hydrogen bonding (O–H⋯N, N–H⋯O) . Synthesis: Prepared via coupling of 2-amino-5-phenyl-1,3,4-thiadiazole with diacetyl-L-tartaric anhydride, followed by amine addition .
Methoxy-Substituted Analog
  • N,N'-Dimethoxy-N,N'-dimethylsuccinamide (Compound 3.20 in ):
    • Structure : Methoxy groups replace hydroxyls, altering electronic properties.
    • Applications : Intermediate in synthesizing imidazole-based ligands for coordination chemistry .

Physicochemical and Functional Differences

  • Hydrophilicity : The hydroxyl groups in 2,3-Dihydroxy-N,N'-dimethylsuccinamide enhance solubility in polar solvents compared to the fully methylated analogs.
  • Thermal Stability : Tetramethyl derivatives exhibit higher melting points (~184–188°C) due to reduced hydrogen bonding and increased van der Waals interactions .
  • Stereochemical Influence : Enantiopure tetramethyl derivatives (e.g., (R,R)-(+)-isomer) are critical in asymmetric catalysis, whereas the dimethyl variant may lack defined stereochemical utility .

Table 1: Comparative Data of Succinamide Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation ([α]²⁰_D) Key References
2,3-Dihydroxy-N,N'-dimethylsuccinamide C₆H₁₂N₂O₄ 176.17 Not reported Not reported
(-)-N,N,N',N'-Tetramethyl-D-tartardiamide C₈H₁₆N₂O₄ 204.22 186–188 -46° (EtOH)
(R,R)-(+)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide C₈H₁₆N₂O₄ 204.22 184–186 Not specified
(2R,3R)-Thiadiazole derivative C₁₈H₁₅ClN₄O₄S 418.85 221–222 Not reported

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